molecular formula C15H28O B14434914 Bicyclo[2.2.2]octan-1-ol, 4-heptyl- CAS No. 76921-51-2

Bicyclo[2.2.2]octan-1-ol, 4-heptyl-

Cat. No.: B14434914
CAS No.: 76921-51-2
M. Wt: 224.38 g/mol
InChI Key: WLQCOYZDCXYWKL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-1-ol is a rigid, three-dimensional bicyclic alcohol with a bridgehead hydroxyl group. The 4-heptyl derivative features a heptyl chain (-C₇H₁₅) substituted at the 4-position of the bicyclic framework. This structural modification introduces significant steric bulk and hydrophobicity, distinguishing it from smaller substituents like methyl or amino groups.

The bicyclo[2.2.2]octane scaffold is valued in medicinal chemistry for its conformational rigidity, which enhances binding specificity to biological targets. For example, bicyclo[2.2.2]octan-1-ol derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), a therapeutic target for metabolic disorders .

Properties

CAS No.

76921-51-2

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

4-heptylbicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-14-8-11-15(16,12-9-14)13-10-14/h16H,2-13H2,1H3

InChI Key

WLQCOYZDCXYWKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC12CCC(CC1)(CC2)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Oxidation and Hydroformylation

  • Oxidation Step : Treatment of 1,4-dimethylene cyclohexane with palladium diacetate and [bis(acetoxy)iodo]benzene in dimethyl sulfoxide (DMSO) yields 1,4-diacetoxybicyclo[2.2.2]octane.
  • Hydroformylation : The intermediate is subjected to hydroformylation using carbon monoxide (CO) and hydrogen (H₂) in the presence of a ruthenium catalyst (e.g., Ru(CO)₁₂) at 90–250°C and 5–300 bar pressure. This step introduces a formyl group at the bridgehead position.
  • Reductive Amination : The formyl group is converted to a heptyl chain via reductive amination with heptylamine and a reducing agent (e.g., NaBH₃CN).

Reaction Conditions :

Step Reagents/Catalysts Temperature Pressure Yield
1 Pd(OAc)₂, PhI(OAc)₂ 20°C Ambient 85%
2 Ru(CO)₁₂, CO/H₂ 150°C 100 bar 70%
3 Heptylamine, NaBH₃CN 60°C Ambient 65%

Acid-Catalyzed Carbonylation and Alkylation

A second route involves acid-catalyzed carbonylation of 1,4-diacetoxybicyclo[2.2.2]octane, followed by alkylation to introduce the heptyl group:

Carbonylation with Strong Acids

  • Dicarboxylic Acid Formation : Treatment of 1,4-diacetoxybicyclo[2.2.2]octane with concentrated sulfuric acid (≥96%) and CO at 80–150°C produces bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
  • Esterification : The diacid is reacted with heptanol in the presence of sulfuric acid to form the diheptyl ester.
  • Selective Reduction : The ester at position 1 is selectively reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), while the heptyl ester at position 4 remains intact.

Key Data :

  • Carbonylation Yield : 78% (using 107% fuming H₂SO₄ at 120°C).
  • Esterification Efficiency : 92% conversion with n-heptanol/H₂SO₄ at 80°C.
  • Reduction Selectivity : 85% yield for 1-ol-4-heptyl derivative.

Grignard Addition to Bicyclo[2.2.2]octanone Intermediates

A third method utilizes ketone intermediates for introducing the heptyl group via nucleophilic addition:

Ketone Synthesis and Alkylation

  • Oxidation to Bicyclo[2.2.2]octanone : Hydrogen peroxide (H₂O₂) oxidation of 1,4-diacetoxybicyclo[2.2.2]octane in acetic acid yields bicyclo[2.2.2]octan-1-one.
  • Grignard Reaction : Treatment with heptylmagnesium bromide (C₇H₁₅MgBr) in tetrahydrofuran (THF) adds the heptyl group to the ketone, forming a tertiary alcohol.
  • Acid-Catalyzed Rearrangement : The tertiary alcohol undergoes acid-catalyzed dehydration and rehydration to shift the hydroxyl group to the bridgehead position.

Optimized Parameters :

  • Grignard Reaction Yield : 88% (THF, 0°C to room temperature).
  • Rearrangement Efficiency : 75% yield with H₃PO₄ at 100°C.

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method based on yield, scalability, and complexity:

Method Yield (%) Catalyst Cost Scalability Functional Group Tolerance
Transition Metal Catalysis 65–85 High Moderate Limited
Acid-Catalyzed Carbonylation 70–92 Low High Broad
Grignard Addition 75–88 Moderate Moderate Moderate

Challenges and Innovations

Bridgehead Reactivity Limitations

The inertness of bridgehead positions to nucleophilic substitution complicates direct alkylation. Innovations such as transition metal-mediated C–H activation (e.g., Pd-catalyzed β-hydride elimination) have enabled selective functionalization.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-1-ol, 4-heptyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

Bicyclo[2.2.2]octan-1-ol, 4-heptyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octan-1-ol, 4-heptyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of 4-Substituted Bicyclo[2.2.2]octan-1-ol Derivatives
Substituent (4-position) Molecular Formula Molecular Weight logP (Predicted) Water Solubility Key References
Heptyl C₁₅H₂₆O 222.37 ~5.2* Low Extrapolated
Methyl C₉H₁₄O 138.21 ~1.8 Moderate
Phenyl C₁₄H₁₆O 200.28 ~3.0 Low
Amino C₈H₁₃NO 139.19 ~0.5 High
Hydroxymethyl C₉H₁₆O₂ 156.22 ~0.1 High

*Predicted using fragment-based methods.

  • Hydrophobicity: The 4-heptyl group drastically increases logP compared to smaller substituents, suggesting enhanced membrane permeability but reduced aqueous solubility. This contrasts with polar groups like amino (-NH₂) or hydroxymethyl (-CH₂OH), which improve solubility .

Electronic and Spectroscopic Effects

Substituents alter the electronic environment of the bicyclic framework, as evidenced by ¹³C NMR studies:

  • Methyl and Heptyl : Alkyl groups exhibit electron-donating inductive effects, deshielding adjacent carbons. For example, methyl substitution at C-2 in bicyclo[2.2.2]octane causes α- and β-carbon shifts of +9.2 ppm and +3.1 ppm, respectively . A heptyl group would amplify these effects due to its greater electron-donating capacity.
  • Amino and Hydroxymethyl: Electron-withdrawing groups (e.g., -NH₂) reduce electron density at bridgehead carbons, leading to distinct ¹³C shifts. The amino derivative (CAS 72948-82-4) shows a ¹³C shift of 72.5 ppm for C-1, compared to 70.3 ppm for the methyl analog .

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